Citadiol hemi-bis-4-toluoyl-D-tartrate, (S)- is a chemical compound derived from tartaric acid, specifically modified to include two p-toluoyl groups. This compound is notable for its applications in pharmaceutical chemistry, particularly as a reference standard in drug testing and development. It is classified under the category of organic compounds, specifically as a derivative of tartaric acid, which is a naturally occurring organic acid commonly found in wine.
Citadiol hemi-bis-4-toluoyl-D-tartrate falls under the classification of:
The synthesis of Citadiol hemi-bis-4-toluoyl-D-tartrate typically involves the esterification of tartaric acid with p-toluoyl chloride. The reaction conditions can vary, but generally include the following steps:
The reaction can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure complete conversion and purity.
The molecular structure of Citadiol hemi-bis-4-toluoyl-D-tartrate can be described by its molecular formula and its molecular weight of approximately 386.35 g/mol. The structural representation includes two p-toluoyl groups attached to a D-tartaric acid backbone.
Cc1ccc(cc1)C(=O)O[C@@H]([C@H](OC(=O)c2ccc(C)cc2)C(=O)O)C(=O)O
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
Citadiol hemi-bis-4-toluoyl-D-tartrate can participate in various chemical reactions typical for esters:
These reactions are often conducted under controlled laboratory conditions to monitor yields and by-products using spectroscopic methods such as nuclear magnetic resonance spectroscopy or mass spectrometry.
The mechanism by which Citadiol hemi-bis-4-toluoyl-D-tartrate exerts its effects primarily relates to its role in drug formulations:
The specific interactions and efficacy depend on the biological context and the presence of other formulation components.
Citadiol hemi-bis-4-toluoyl-D-tartrate is primarily used in:
This compound serves as an essential tool for chemists working on drug formulation and analysis, providing insights into stereochemistry and reactivity patterns relevant to pharmaceutical applications.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1